(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a compound that belongs to the class of amino acids, specifically a substituted propanoic acid. This compound features an amino group and a fluorinated aromatic ring, making it of interest in various biochemical and pharmaceutical applications. Its IUPAC name highlights its stereochemistry, indicating that it is a chiral molecule with potential biological activity.
The compound is classified as an amino acid derivative and is characterized by its molecular formula, , and molecular weight of approximately 195.21 g/mol. It is commonly referenced in scientific literature for its potential therapeutic applications, particularly in the context of drug design and development related to neurological disorders and other diseases.
The synthesis of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can be achieved through several methods, predominantly involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
This synthetic route allows for the introduction of the fluorinated phenyl group at a specific position on the propanoic acid backbone, which is crucial for its biological activity.
The molecular structure of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can be represented using various structural formulas:
CC1=C(C(=C(C=C1)F)C(=O)O)N
YXEHAOQFWXEWDY-UHFFFAOYSA-N
The structure features a propanoic acid moiety with an amino group at the alpha position and a fluorinated aromatic ring at the beta position, contributing to its unique properties and reactivity.
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid can participate in various chemical reactions typical for amino acids:
These reactions are essential for understanding how this compound can be utilized in synthetic biology and medicinal chemistry.
The mechanism of action for (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific biological targets:
The detailed understanding of these mechanisms is crucial for its application in drug design.
The physical properties of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid include:
Chemical properties involve typical reactivity associated with amino acids, including nucleophilic substitution due to the amino group and electrophilic attack at the carboxylic acid site.
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid has several scientific applications:
This compound's unique structure makes it a valuable asset in both research and pharmaceutical applications, highlighting its significance in modern medicinal chemistry.
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9